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Compound of Interest

Compound Name: Isoquinoline-6-carboxylic acid

Cat. No.: B033812

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-6-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carboxylic acid (CAS No: 106778-43-2) is a heterocyclic carboxylic acid that
serves as a critical structural motif and a versatile building block in medicinal chemistry and
materials science.[1] Its scaffold, combining the aromatic isoquinoline core with a reactive
carboxylic acid group, makes it a valuable precursor in the synthesis of complex molecular
architectures, particularly for pharmacologically active agents.[1] The isoquinoline nucleus is a
"privileged scaffold," appearing in numerous natural products and synthetic drugs, while the
carboxylic acid moiety at the 6-position provides a convenient handle for derivatization through
reactions like amidation and esterification.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of
Isoquinoline-6-carboxylic acid, details common experimental protocols for its
characterization and derivatization, and visualizes key workflows and its role in biochemical
pathways.

Physical and Spectroscopic Properties
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The physical and spectroscopic properties of Isoquinoline-6-carboxylic acid are fundamental

to its application in research and development. These characteristics are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room

temperature and is sparingly soluble in water but shows better solubility in polar organic

solvents like DMSO.[2]

Property Value Reference(s)
Molecular Formula C10H7NO2 [31[4]
Molecular Weight 173.17 g/mol [21[31[4]
Appearance Solid, white to off-white powder  [2]
Melting Point 253 - 257 °C [2]
Solubility Slightly éoluble in water; 2]

Soluble in DMSO
pKa (Carboxylic Acid) ~4.1 - 5.5 (Estimated) [1][2]
pKa (Protonated Nitrogen) ~5.14 (Parent Isoquinoline) [5]

Spectroscopic Data (Expected)

While specific experimental spectra for Isoquinoline-6-carboxylic acid are not widely

published, its expected spectral characteristics can be inferred from its structure.

Characterization typically relies on Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).[1]
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] Expected
Technique Feature L. Reference(s)
Characteristics
Signals expected in
1H NMR Aromatic Protons the 7.0-9.0 ppm [6]
range.
_ _ A broad singlet,
Carboxylic Acid ) ]
typically downfield [7]
Proton
(>10 ppm).
Multiple signals in the
13C NMR Aromatic Carbons aromatic region [8]

(~120-150 ppm).

Signal expected in the
Carbonyl Carbon
165-185 ppm range.

[7]

O-H Stretch

IR Spectrosco
P Py (Carboxylic Acid)

Very broad band from
2500-3300 cm~1,

C=0 Stretch
(Carbonyl)

Strong, sharp band
from 1690-1760 cm™1.

[°]

Medium-strong bands
in the 1450-1600 cm~*

Aromatic C=C/C=N

[1]

Stretches ]
region.
Band observed
C-0O Stretch between 1210-1320 [9]

cm1,

Mass Spectrometry Molecular lon [M]*

Expected at m/z =
173.0477 [3]

(Monoisotopic Mass).

Chemical Properties and Reactivity

Isoquinoline-6-carboxylic acid is a valuable synthon due to the reactivity of both the

carboxylic acid group and the isoquinoline ring system.
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Amidation & Esterification: The carboxylic acid group is readily converted to amides and
esters, which is a cornerstone of its use in generating compound libraries for drug discovery.
[1] This allows for the systematic modification of polarity, lipophilicity, and hydrogen bonding
potential to optimize interactions with biological targets.[1]

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol
(isoquinoline-6-yl)methanol or aldehyde (isoquinoline-6-carbaldehyde), providing entry into
further synthetic transformations.[1]

Electrophilic Substitution: The isoquinoline ring system can undergo electrophilic substitution
reactions, though the nitrogen atom deactivates the heterocyclic ring. Substitutions typically
occur on the benzene ring.

Building Block for Kinase Inhibitors: The isoquinoline scaffold is known to effectively interact
with the ATP-binding sites of various protein kinases.[1] Consequently, Isoquinoline-6-
carboxylic acid is frequently used as a starting material for the synthesis of potent and
selective kinase inhibitors.[1][10]

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis
and characterization of derivatives of Isoquinoline-6-carboxylic acid.

Fischer Esterification

Fischer esterification is a classic method for converting a carboxylic acid to an ester using an
alcohol and a strong acid catalyst.[11]

Methodology:

e Reaction Setup: Dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in an excess of the
desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[12]

o Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
(H2S04) or phosphoric acid (Hz3POa), to the mixture dropwise with stirring.[11]
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e Heating: Heat the reaction mixture to reflux for a period ranging from several hours to
overnight to allow the reaction to reach equilibrium.[13] The progress can be monitored by
Thin-Layer Chromatography (TLC).[13]

o Work-up: After cooling, the mixture is typically diluted with water and neutralized with a weak
base, such as an aqueous sodium bicarbonate solution.[13]

o Extraction & Purification: The ester product is extracted into an organic solvent (e.g., ethyl
acetate), washed, dried over an anhydrous salt (e.g., MgSOa4 or Na2S0a4), and concentrated
under reduced pressure. The crude product can be purified by column chromatography or
recrystallization.
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Workflow: Fischer Esterification
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Figure 1. Generalized workflow for Fischer esterification.
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Amide Bond Formation (Amidation)

Amidation involves coupling the carboxylic acid with an amine. This reaction often requires an
activating agent or specific catalyst to proceed efficiently.[14]

Methodology (Using TiCla Mediator):

Reaction Setup: In a screw-capped vial, dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in
pyridine.[14]

» Reagent Addition: Add the desired amine (1.0 eq) followed by titanium tetrachloride (TiCla,
3.0 eq) to the solution. Seal the vial tightly.[14]

e Heating: Heat the reaction mixture at approximately 85 °C with stirring for 2-4 hours, or until
TLC analysis indicates the consumption of the starting material.[14]

o Work-up: Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene
under reduced pressure.[14]

o Extraction & Purification: Treat the residue with an aqueous 1 N HCI solution and extract the
product with an organic solvent like methylene chloride.[14] The combined organic layers are
washed, dried, and concentrated. The final amide product can be purified via standard
methods like column chromatography.

Application in Drug Discovery: Kinase Inhibition

Protein kinases are enzymes that play a central role in cellular signal transduction by catalyzing
the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a
hallmark of many diseases, including cancer, making them prime targets for therapeutic
intervention.[15][16] Isoquinoline derivatives are frequently developed as kinase inhibitors due
to the scaffold's ability to fit within the highly conserved ATP-binding pocket of these enzymes.
[17][18]

A typical kinase signaling cascade involves a series of kinases that sequentially activate one
another, culminating in the phosphorylation of a target protein (e.g., a transcription factor) that
elicits a cellular response. An inhibitor based on the Isoquinoline-6-carboxylic acid scaffold
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would be designed to bind to a specific kinase in the pathway, blocking its ability to bind ATP

and thus preventing the downstream phosphorylation events, ultimately halting the signal.
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Figure 2. Generalized kinase signaling pathway showing inhibition.
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Conclusion

Isoquinoline-6-carboxylic acid is a compound of significant interest to the scientific
community, particularly those in drug discovery and organic synthesis. Its defined physical
properties and the versatile reactivity of its functional groups provide a robust platform for
creating novel molecules with tailored functions. The ability to readily form esters and amides,
coupled with the inherent biological relevance of the isoquinoline scaffold as a kinase-binding
motif, ensures its continued importance as a key building block in the development of new
therapeutics. The experimental protocols and conceptual frameworks presented in this guide
offer a foundational understanding for researchers aiming to harness the potential of this
valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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